8-(4-Ethoxyphenyl)-8-oxooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Ethoxyphenyl)-8-oxooctanoic acid is an organic compound that features a phenyl ring substituted with an ethoxy group at the para position and an oxooctanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-ethoxybenzene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another approach involves the use of a Grignard reagent. In this method, 4-ethoxyphenylmagnesium bromide is reacted with octanoyl chloride to form the desired product. This reaction is usually carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or Grignard reactions, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
8-(4-Ethoxyphenyl)-8-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
8-(4-Ethoxyphenyl)-8-oxooctanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxybenzoic acid: Similar structure but lacks the octanoyl chain.
8-Phenyl-8-oxooctanoic acid: Similar structure but lacks the ethoxy group on the phenyl ring.
4-Methoxyphenyl-8-oxooctanoic acid: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
8-(4-Ethoxyphenyl)-8-oxooctanoic acid is unique due to the presence of both the ethoxy-substituted phenyl ring and the oxooctanoic acid chain. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
8-(4-Ethoxyphenyl)-8-oxooctanoic acid, with the molecular formula C16H22O4 and a molecular weight of 278.34 g/mol, is a compound characterized by an ethoxyphenyl group linked to an octanoic acid backbone. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features significant functional groups, including carboxylic acid and ketone moieties, which enhance its reactivity and biological activity. It is noted for its stability and solubility in various organic solvents, facilitating its use in diverse applications.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may help mitigate oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : It has been observed to reduce inflammation in certain experimental models, indicating potential therapeutic applications in inflammatory diseases.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anti-inflammatory and antioxidant effects.
- Modulation of Cell Signaling Pathways : It has been suggested that this compound can influence signaling pathways related to cell proliferation and apoptosis.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds. Below is a comparison table highlighting key features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
8-(4-Fluorophenyl)-8-oxooctanoic acid | C14H17FO3 | Contains a fluorine atom |
4-Ethoxybenzoic acid | C10H12O3 | Simpler aromatic structure |
2-(4-Ethoxyphenyl)propionic acid | C12H16O3 | Propionic backbone |
These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of this compound due to its specific structure.
Case Studies and Research Findings
-
Antioxidant Activity Study :
- A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.
-
Antimicrobial Efficacy :
- In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited notable antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to known antibiotics.
-
Anti-inflammatory Effects :
- Experimental models of inflammation demonstrated that treatment with this compound reduced pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-2-20-14-11-9-13(10-12-14)15(17)7-5-3-4-6-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAGLYGPTOYQLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645440 |
Source
|
Record name | 8-(4-Ethoxyphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-71-4 |
Source
|
Record name | 8-(4-Ethoxyphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.